molecular formula C13H12ClN3O3S B609969 PF-06282999 CAS No. 1435467-37-0

PF-06282999

Cat. No. B609969
Key on ui cas rn: 1435467-37-0
M. Wt: 325.77 g/mol
InChI Key: ICYNYWFGIDGBRD-UHFFFAOYSA-N
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Patent
US09399626B2

Procedure details

A reaction vessel equipped with an efficient stirrer was charged with (Z)-ethyl 3-((2-amino-2-oxoethyl)amino)-3-(5-chloro-2-methoxyphenyl)acrylate (15 g, 50.2 mmol), butyl acetate (150 mL) and trimethylsilyl isothiocyanate (160.7 mmole, 21.1 g, 22.7 mL) and the mixture was heated to reflux. After 15 hours, the mixture was cooled to 30° C. and treated with 1N aqueous sodium hydroxide (112.5 mL, 112.5 mmoles). After 30 min, the organic layer was separated and extracted with another portion of 1N sodium hydroxide (37.5 mL, 37.5 mmoles). The combined aqueous phases were extracted twice with dichloromethane (2×45 mL), filtered, and treated with 6N HCl until a pH of 2.5 was achieved. After stirring for 1 hour, the resulting solid was isolated by vacuum filtration, resuspended in 100 mL of a 1:1 methanol-water solution, heated with stirring at 50° C. for 2 hours, and cooled to room temperature before collecting the solid by vacuum filtration, pulling dry and drying in a vacuum oven (20 mm Hg, 50° C.) for 12 hours to afford 8.7 g of the desired product as a tan solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
112.5 mL
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:21])[CH2:3][NH:4]/[C:5](/[C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])=[CH:6]\[C:7]([O:9]CC)=O.C(OCCCC)(=O)C.C[Si]([N:34]=[C:35]=[S:36])(C)C.[OH-].[Na+]>CO.O>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:5]2[N:4]([CH2:3][C:2]([NH2:1])=[O:21])[C:35](=[S:36])[NH:34][C:7](=[O:9])[CH:6]=2)[CH:17]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC(CN\C(=C/C(=O)OCC)\C1=C(C=CC(=C1)Cl)OC)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCCCC
Name
Quantity
22.7 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Two
Name
Quantity
112.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel equipped with an efficient stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted twice with dichloromethane (2×45 mL)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with 6N HCl until a pH of 2.5
CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by vacuum filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring at 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
before collecting the solid
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
CUSTOM
Type
CUSTOM
Details
pulling dry
CUSTOM
Type
CUSTOM
Details
drying in a vacuum oven (20 mm Hg, 50° C.) for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=CC(NC(N1CC(=O)N)=S)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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